Chloro(decyl)dimethylsilane: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
Chloro(decyl)dimethylsilane: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
An In-depth Overview of a Versatile Organosilane for Surface Modification, Nanoparticle Functionalization, and Chromatographic Analysis
Abstract
Chloro(decyl)dimethylsilane is a versatile organosilane compound with significant applications in materials science, nanotechnology, and analytical chemistry. Its unique structure, featuring a reactive chlorosilyl group and a long hydrophobic decyl chain, allows for the tailored modification of surfaces and molecules. This technical guide provides a comprehensive overview of the chemical and physical properties of Chloro(decyl)dimethylsilane, detailed experimental protocols for its synthesis and key applications, and insights into its utility for researchers, scientists, and drug development professionals.
Chemical and Physical Properties
Chloro(decyl)dimethylsilane, also known as decyldimethylchlorosilane, is a colorless to pale yellow liquid.[1] It is a member of the organochlorosilane family and is highly reactive towards nucleophiles, particularly water. The key physicochemical properties are summarized in Table 1.
| Property | Value | Reference(s) |
| CAS Number | 38051-57-9 | [1][2] |
| Molecular Formula | C₁₂H₂₇ClSi | [1][2] |
| Molecular Weight | 234.88 g/mol | [1][2] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Boiling Point | 98 °C at 2 mmHg | [1][3] |
| Density | 0.866 g/mL at 20 °C | [1][3] |
| Refractive Index | 1.441 at 20 °C | [1][4] |
| Purity | ≥ 97% (GC) | [1][4] |
| Synonyms | Decyl-dimethyl-chlorosilane | [1][2] |
| InChI Key | ZLZGHBNDPINFKG-UHFFFAOYSA-N | [4] |
| SMILES String | CCCCCCCCCC--INVALID-LINK--(C)Cl | [4] |
| Storage | Store at room temperature under a dry, inert atmosphere (e.g., nitrogen). | [1][2] |
Table 1: Physicochemical Properties of Chloro(decyl)dimethylsilane
Synthesis of Chloro(decyl)dimethylsilane
The primary method for synthesizing Chloro(decyl)dimethylsilane is through the Grignard reaction. This involves the reaction of a decyl Grignard reagent, such as decylmagnesium bromide, with an excess of dichlorodimethylsilane. The Grignard reagent acts as a nucleophile, displacing one of the chloride ions on the dichlorodimethylsilane.
Experimental Protocol: Grignard Reaction Synthesis
Materials:
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1-Bromodecane (Reagent grade, ≥98%)
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Magnesium turnings (≥99.5%)
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Dichlorodimethylsilane (Reagent grade, ≥99%)
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Anhydrous diethyl ether or tetrahydrofuran (THF)
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Iodine crystal (catalyst)
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Dry ice/acetone bath
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Standard glassware for inert atmosphere reactions (Schlenk line, three-neck flask, dropping funnel, condenser)
Procedure:
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Preparation of the Grignard Reagent:
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Under an inert atmosphere (nitrogen or argon), add magnesium turnings to a dry three-neck flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer.
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Add a small crystal of iodine to activate the magnesium.
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Prepare a solution of 1-bromodecane in anhydrous diethyl ether or THF in the dropping funnel.
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Slowly add the 1-bromodecane solution to the stirring magnesium turnings. An exothermic reaction should initiate, indicated by the disappearance of the iodine color and gentle refluxing of the solvent. Maintain a gentle reflux by controlling the addition rate and, if necessary, by cooling the flask in a water bath.
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After the addition is complete, continue stirring at room temperature for 1-2 hours to ensure complete reaction. The resulting greyish solution is decylmagnesium bromide.
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Reaction with Dichlorodimethylsilane:
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In a separate dry three-neck flask under an inert atmosphere, place an excess of dichlorodimethylsilane dissolved in anhydrous diethyl ether or THF.
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Cool the dichlorodimethylsilane solution in a dry ice/acetone bath to approximately -78 °C.
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Slowly add the prepared decylmagnesium bromide solution to the cooled, stirring dichlorodimethylsilane solution via a cannula or dropping funnel. Adding the Grignard reagent to an excess of the dichlorosilane minimizes the formation of the dialkylated product.
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After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.
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Work-up and Purification:
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The reaction mixture will contain magnesium salts as a white precipitate. Remove the salts by filtration under an inert atmosphere.
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Remove the solvent from the filtrate by rotary evaporation.
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The crude product is then purified by fractional distillation under reduced pressure to yield pure Chloro(decyl)dimethylsilane.
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